"synthesis of calcium borohydride from calcium hydride"
"synthesis of calcium borohydride from calcium hydride"
Executive Summary: The Strategic Value of Calcium Borohydride
Calcium borohydride (
This guide details the synthesis of
Mechanistic Pathways & Reaction Design
The transformation of calcium hydride to calcium borohydride requires the activation of the stable
Pathway A: Mechanochemical Hydrogenation (Solid-State)
This is the "materials scale" route, utilizing high-energy ball milling to overcome the lattice energy of
Mechanism:
Pathway B: Solvent-Mediated Lewis Acid-Base Addition (Wet Chemistry)
This is the "lab scale" route, amenable to standard Schlenk line techniques. It relies on the nucleophilic attack of the hydride (
Mechanism:
Visualization of Synthesis Workflows
The following diagram outlines the decision matrix and workflow for both synthesis routes.
Caption: Comparative workflow for solvent-mediated vs. mechanochemical synthesis of Ca(BH4)2.
Detailed Experimental Protocols
Protocol A: Solvent-Mediated Synthesis (Target: Solvated )
Context: Best for small-scale reactivity studies or organic synthesis applications where solvate presence is acceptable.
Safety Warning:
Materials:
-
Calcium Hydride (
), 95% powder (Sigma-Aldrich).[3] -
Borane-Tetrahydrofuran Complex (
), 1.0 M solution.[4] -
Anhydrous THF (dried over Na/Benzophenone).
Step-by-Step Procedure:
-
Activation: Grind
inside a glovebox to expose fresh surface area. is often passivated by a surface layer of oxide/hydroxide. -
Suspension: In a flame-dried Schlenk flask, suspend
(1.05 eq, slight excess) in anhydrous THF. -
Addition: Cool the flask to 0°C. Add
(2.0 eq) dropwise via syringe.-
Note: Unlike alkali hydrides,
is insoluble and less reactive. The reaction kinetics are heterogeneous.
-
-
Reaction: Warm to room temperature and then heat to reflux (66°C) for 24–48 hours. Vigorous stirring is critical to erode the passivation layer on
. -
Work-up:
-
Cool to room temperature.[5]
-
Filter through a fritted glass funnel (medium porosity) under inert atmosphere to remove unreacted
. -
Concentrate the filtrate in vacuo.
-
-
Desolvation (Optional): The product is obtained as
. Heating to >160°C under high vacuum is required to obtain the solvent-free phase, though this often leads to partial decomposition to .
Protocol B: Mechanochemical Hydrogenation (Target: High-Density H2 Storage Material)
Context: Best for creating materials for hydrogen storage testing. This method avoids solvent adducts but requires specialized high-pressure equipment.
Materials:
-
Calcium Hydride (
).[3][6][7][8][9][10][11] -
Magnesium Boride (
).[6][7] -
Catalyst: Titanium(III) Chloride (
) or Titanium Isopropoxide ( ).
Step-by-Step Procedure:
-
Pre-Milling: In an Argon glovebox, mix
and in a 1:1 molar ratio. Add 2-5 mol% catalyst. -
High-Energy Milling: Load the powder into a hardened steel vial with steel balls (Ball-to-Powder Ratio 30:1). Mill in a planetary ball mill (e.g., Fritsch Pulverisette) at 400 rpm for 5–10 hours.
-
Purpose: This creates a nanostructured composite with intimate contact between Ca and B sources.
-
-
Hydrogenation: Transfer the milled powder to a high-pressure reactor (e.g., Parr reactor or Sieverts apparatus).
-
Conditions: Pressurize with Hydrogen gas (
) to 140 bar . Heat to 350°C for 24 hours.-
Reaction:
.
-
-
Verification: The resulting powder is a mixture of
and . Separation is difficult; typically, the mixture is used "as-is" for reversibility studies.
Data Summary & Characterization
The following table contrasts the outcomes of the two synthesis routes.
| Feature | Wet Chemical Route (Protocol A) | Mechanochemical Route (Protocol B) |
| Precursors | ||
| Reaction Medium | Tetrahydrofuran (Liquid) | Solid State / High Pressure Gas |
| Purity | High (after filtration) | Mixed Phase (contains |
| Product Form | Solvate: | Composite: |
| Yield | 60-80% (Kinetic limitations) | >90% (Thermodynamic control) |
| Primary Utility | Organic Synthesis / Solution Studies | Hydrogen Storage / Reversibility Testing |
Key Characterization Signatures
To validate your synthesis, look for these specific signals:
-
XRD (X-Ray Diffraction):
-
: Orthorhombic (Fddd). Main peaks at
(depending on wavelength). -
: Tetragonal (
). High-temperature phase, often stabilized by defects.
-
: Orthorhombic (Fddd). Main peaks at
-
FTIR (Fourier Transform Infrared Spectroscopy):
-
B-H Stretching: Strong doublets in the
region. -
Deformation Modes: Bands around
. -
Note: If solvated, C-O-C stretches from THF will appear at
.
-
Scientific Integrity: Mechanism of Formation
The formation of the borohydride anion
Caption: Simplified mechanistic pathway of hydride transfer to boron center.
In the Mechanochemical Route , the reaction is driven by the thermodynamic stability of the borohydride phase under high hydrogen pressure. The
References
-
Ronnebro, E., & Majzoub, E. H. (2007). Calcium Borohydride for Hydrogen Storage: Catalysis and Reversibility. The Journal of Physical Chemistry B, 111(42), 12045–12047. [Link]
-
Barkhordarian, G., et al. (2008).
from Hydrogenation of Composite.[6][7][11][12] The Journal of Physical Chemistry C, 112(7), 2743–2749. [Link] -
Filinchuk, Y., et al. (2008).
. Physical Review B, 78, 134113. [Link] -
Buchter, F., et al. (2008). Synthesis, Crystal Structure, and Chemical Properties of
. Inorganic Chemistry, 47(5), 1695–1702. [Link] -
Akkas Boynuegri, T., et al. (2016). Synthesis of
from Synthetic Colemanite Used in Hydrogen Storage by Mechanochemical Reaction. Journal of Electronic Materials, 45, 3957–3963. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Borane Reagents [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Calcium Hydride Cation Dimer Catalyzed Hydrogenation of Unactivated 1‐Alkenes and H2 Isotope Exchange: Competitive Ca−H−Ca Bridges and Terminal Ca−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. etheses.bham.ac.uk [etheses.bham.ac.uk]
